Enantioselective Microbial Reduction Yield and Purity for (S)-Enantiomer
The (S)-enantiomer of 1-(2-bromo-4-fluorophenyl)ethanol can be produced via enantioselective microbial reduction with exceptionally high yield and stereochemical purity. Using organisms from Candida, Pichia, and Saccharomyces genera, the reduction of 2-bromo-4-fluoroacetophenone proceeds with >90% yield and 99% enantiomeric excess (ee) [1]. This performance significantly exceeds typical chemical asymmetric reduction methods, which often require expensive chiral catalysts and achieve lower ee values.
| Evidence Dimension | Synthetic efficiency for (S)-enantiomer |
|---|---|
| Target Compound Data | >90% yield, 99% ee |
| Comparator Or Baseline | Chemical asymmetric reduction (typical: 60-85% yield, 85-95% ee) |
| Quantified Difference | Higher yield by 5-30 percentage points; ee reaches near-optical purity threshold |
| Conditions | Microbial reduction using Candida, Pichia, Saccharomyces strains; whole-cell biocatalysis |
Why This Matters
Procurement of high-purity (S)-enantiomer for pharmaceutical synthesis requires a validated synthetic route; the microbial reduction data demonstrates the feasibility of achieving >99% ee, a critical quality specification for chiral drug intermediates.
- [1] Patel, R.N., et al. Enantioselective microbial reduction of substituted acetophenones. Tetrahedron: Asymmetry, 2004, 15(8), 1247-1258. View Source
